Product packaging for LE135(Cat. No.:CAS No. 155877-83-1)

LE135

Cat. No.: B1674682
CAS No.: 155877-83-1
M. Wt: 438.6 g/mol
InChI Key: YZZAIQOVMHVWBS-UHFFFAOYSA-N
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Description

Overview of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) in Biological Systems

The primary mediators of retinoid signaling are the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Both RARs and RXRs belong to the nuclear receptor superfamily, functioning as ligand-activated transcription factors that modulate gene expression. youtube.commdpi.comsci-hub.senih.govresearchgate.net In humans and rodents, there are three subtypes for each receptor class: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ, respectively. youtube.comsci-hub.senih.govresearchgate.netbioscientifica.com These subtypes are encoded by distinct genes and exhibit varying tissue distribution patterns. sci-hub.sebioscientifica.com

RARs and RXRs typically function as heterodimers, most commonly forming RAR/RXR complexes. youtube.comsci-hub.senih.govresearchgate.netbioscientifica.combiorxiv.org These heterodimers bind to specific DNA sequences in the promoter regions of target genes, known as Retinoic Acid Response Elements (RAREs), thereby regulating their transcription. youtube.comresearchgate.netbiorxiv.org In the absence of a ligand, RAR/RXR heterodimers often associate with corepressor proteins, leading to transcriptional repression. biorxiv.org Upon binding of a cognate ligand, such as all-trans retinoic acid (ATRA) to RARs or 9-cis retinoic acid to RXRs, a conformational change occurs in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which facilitates gene activation. youtube.comnih.govbiorxiv.org While ATRA is a well-established ligand for RARs, the physiological ligand for RXRs is still debated, although 9-cis retinoic acid can bind and activate them in vitro. nih.gov

Significance of Retinoid Receptor Modulation in Physiological and Pathophysiological Processes

The intricate signaling network mediated by RARs and RXRs is vital for maintaining cellular homeostasis and orchestrating complex biological events. youtube.comsci-hub.seresearchgate.netmdpi.com Their roles extend to embryonic development, organogenesis, cell growth, differentiation, and programmed cell death (apoptosis). mdpi.comsci-hub.senih.govbiorxiv.orgfrontiersin.org

Dysregulation of retinoid signaling has been implicated in the pathogenesis of various diseases. youtube.commdpi.com Modulating the activity of RARs and RXRs through synthetic ligands, such as agonists and antagonists, has shown therapeutic potential in several conditions, including dermatological disorders and certain cancers. mdpi.comnih.gov For instance, retinoids have been successful in treating skin conditions and some forms of leukemia. mdpi.comnih.gov Furthermore, research suggests that modulating RXRs may offer neuroprotective effects and influence processes like lipid metabolism, inflammation, and the immune response. sci-hub.seresearchgate.netmdpi.comresearchgate.net

Contextualization of LE 135 as a Retinoic Acid Receptor Antagonist

LE 135 is a chemical compound recognized for its activity as a retinoic acid receptor antagonist. nih.govtocris.commedchemexpress.comcaymanchem.comrndsystems.com Specifically, it has been characterized as a selective antagonist, demonstrating a preference for certain RAR subtypes. medchemexpress.comcaymanchem.comrndsystems.com Its identification and study contribute to the broader understanding of retinoid receptor pharmacology and the potential for therapeutic intervention through the modulation of these receptors. medchemexpress.comcaymanchem.comrndsystems.com As an antagonist, LE 135 inhibits the transcriptional activation mediated by RARs, thereby blocking the downstream effects of retinoid binding to these receptors. medchemexpress.comcaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30N2O2 B1674682 LE135 CAS No. 155877-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-23(16-21(22)28)30-26(18-10-12-19(13-11-18)27(32)33)20-8-6-7-9-24(20)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZAIQOVMHVWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC3=C(C=C21)N=C(C4=CC=CC=C4N3C)C5=CC=C(C=C5)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439469
Record name 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155877-83-1
Record name LE 135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155877831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155877-83-1
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Mechanistic Characterization of Le 135 Actions

Elucidation of Retinoic Acid Receptor Selectivity and Binding Affinity

LE 135 is recognized as a potent antagonist of retinoic acid receptors. medchemexpress.comabmole.comselleckchem.com Its activity involves binding to these nuclear receptors, thereby inhibiting the transcriptional activation typically induced by retinoic acid. medchemexpress.comcaymanchem.comsigmaaldrich.comprobechem.com

Quantitative Analysis of LE 135 Selectivity for RARβ over RARα

Studies have quantitatively assessed the binding affinity of LE 135 for different RAR subtypes. LE 135 demonstrates moderate selectivity for RARβ over RARα. The reported binding affinity (Ki) for RARβ is approximately 220 nM, while its affinity for RARα is around 1.4 µM. This indicates a higher affinity of LE 135 for the RARβ subtype compared to RARα. medchemexpress.comabmole.comselleckchem.comcaymanchem.comsigmaaldrich.comprobechem.comtocris.commedkoo.comtargetmol.commedkoo.commolnova.cn

Below is a table summarizing the binding affinities of LE 135 for RARα and RARβ:

Receptor SubtypeBinding Affinity (Ki)
RARα1.4 µM
RARβ220 nM

Note: This table is intended to be interactive in a digital format.

Differential Binding Profiles of LE 135 Across Retinoid Receptor Subtypes (RARγ, RXRα)

Beyond RARα and RARβ, the binding profile of LE 135 has been evaluated for other retinoid receptor subtypes, including RARγ and Retinoid X Receptor alpha (RXRα). Research indicates that LE 135 is highly selective over RARγ and RXRα. medchemexpress.comabmole.comselleckchem.comprobechem.comtocris.comtargetmol.com This suggests that LE 135's primary interactions within the retinoid receptor family are directed towards RARα and, with higher affinity, RARβ, with minimal significant binding to RARγ and RXRα under tested conditions. medchemexpress.comabmole.comselleckchem.comprobechem.comtocris.comtargetmol.com

Impact of LE 135 on Retinoic Acid-Induced Transcriptional Activation Mediated by RARβ

As an RAR antagonist, LE 135 inhibits the transcriptional activation mediated by RARβ that is typically induced by retinoic acid (RA). Studies have shown that LE 135 can inhibit RA-induced transcriptional activation of RARβ on various RA response elements. medchemexpress.comcaymanchem.comsigmaaldrich.comprobechem.commedkoo.comszabo-scandic.comsigmaaldrich.comszabo-scandic.com Specifically, LE 135 has been shown to inhibit this process by over 70% at a concentration of 10 µM. caymanchem.comsigmaaldrich.comszabo-scandic.com This inhibitory effect is specific to RARβ and does not significantly affect the transcriptional activation mediated by RARα, RARγ, or RXRα. medchemexpress.comcaymanchem.comsigmaaldrich.comprobechem.commedkoo.comszabo-scandic.comszabo-scandic.com

Investigation of Non-Genomic Interactions and Off-Target Effects of LE 135

While primarily characterized as a retinoid receptor antagonist, research has also revealed non-genomic interactions and off-target effects of LE 135, particularly involving transient receptor potential (TRP) channels. nih.gov These effects are distinct from its actions on nuclear RARs. nih.gov

Direct Activation of Transient Receptor Potential (TRP) Channels

LE 135 has been found to be a potent activator of certain TRP channels, specifically TRPV1 and TRPA1 receptors. nih.govmedchemexpress.comselleckchem.comtargetmol.commolnova.cnszabo-scandic.commolnova.combiocompare.comnih.gov This direct activation represents a significant off-target effect of the compound. nih.gov

Modulatory Effects of LE 135 on TRPV1 Channel Activity

LE 135 directly activates TRPV1 channels. nih.govmedchemexpress.comselleckchem.comtargetmol.commolnova.cnszabo-scandic.commolnova.combiocompare.comnih.gov Experimental approaches using calcium imaging and patch-clamp recordings in cells expressing TRPV1, including sensory neurons, have demonstrated this excitatory effect. nih.govnih.gov The activation of TRPV1 by LE 135 occurs in a concentration-dependent manner. nih.gov The reported half maximal effective concentration (EC50) for TRPV1 activation by LE 135 is approximately 2.5 µM. medchemexpress.comselleckchem.comtargetmol.commolnova.cnbiocompare.com This activation contributes to the pain-related behaviors observed with LE 135 administration, as TRPV1 channels are known pain-initiating cation channels. nih.govnih.gov Studies involving mutations disrupting the capsaicin-binding site in TRPV1 have shown attenuated LE 135 activation, suggesting interaction with similar sites. nih.govnih.gov

Below is a table showing the activation potency of LE 135 for TRPV1:

ChannelActivation Potency (EC50)
TRPV12.5 µM

Note: This table is intended to be interactive in a digital format.

Modulatory Effects of LE 135 on TRPA1 Channel Activity

Studies have demonstrated that LE 135 directly activates TRPA1 channels. In HEK293T cells expressing TRPA1, LE 135 activated TRPA1 current in a concentration-dependent manner nih.gov. The half-maximal effective concentration (EC₅₀) for LE 135 activation of TRPA1 channels in this system was approximately 20 µM nih.gov. The maximal response elicited by 100 µM LE 135 was about 41% of the response evoked by 100 µM allyl isothiocyanate (AITC), a known TRPA1 agonist nih.gov. This indicates that while LE 135 is a direct activator, its maximal efficacy may be lower than that of certain other TRPA1 agonists.

CompoundTarget ChannelEC₅₀ (µM)Maximal Response (% of AITC)
LE 135TRPA1~20~41% (at 100 µM)
AITCTRPA1-100% (at 100 µM)

Data derived from experiments in TRPA1-expressing HEK293T cells. nih.gov

Structural Requirements for LE 135-Induced TRP Channel Activation

The activation of TRP channels by LE 135 is dependent on specific structural elements within the channels. For TRPV1 channels, LE 135 shares activation mechanisms with capsaicin (B1668287) and other structurally related vanilloids nih.gov. Disruption of the 'capsaicin-binding pocket' in TRPV1 substantially attenuated the EC₅₀ values of LE 135 activation of these channels nih.gov.

In the case of TRPA1 channels, a specific lysine (B10760008) residue is required for LE 135 activation nih.govnih.gov. While many electrophilic compounds activate TRPA1 through covalent modification of key cysteine residues in the N-terminus, LE 135's mechanism involves this lysine residue nih.gov. A single mutation (K170R) was shown to eliminate TRPA1 activity evoked by LE 135 nih.gov. This highlights a distinct structural requirement for LE 135-mediated TRPA1 activation compared to electrophilic agonists.

Functional Cross-Talk and Heteromerization Between TRPV1 and TRPA1 in Response to LE 135

TRPV1 and TRPA1 channels can form heteromers, and functional interactions between these channels are known to occur mdpi.comsemanticscholar.orgtandfonline.com. LE 135-induced responses can involve the activation of both TRPV1 and TRPA1 channels nih.govnih.gov. Genetic deletion and pharmacological inhibition studies have shown that while LE 135 primarily provokes nociceptive responses and elicits thermal hyperalgesia through TRPV1, producing mechanical allodynia requires both TRPA1 and TRPV1 channels nih.gov.

The interaction between TRPV1 and TRPA1 can influence their respective activities. For example, in a TRPV1-TRPA1 complex without the protein Tmem100, TRPV1 can inhibit TRPA1 activity. Conversely, in the presence of Tmem100, TRPV1 can increase TRPA1 activity mdpi.com. While the precise details of how LE 135 specifically influences functional cross-talk and heteromerization between TRPV1 and TRPA1 require further investigation, the requirement of both channels for certain LE 135-induced effects, such as mechanical allodynia, suggests a significant interplay nih.gov.

Inhibition of Activator Protein 1 (AP-1) Activity by LE 135 in Specific Cellular Contexts

Beyond its effects on ion channels, LE 135 has been shown to inhibit the activity of Activator Protein 1 (AP-1), a key transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis nih.govresearchgate.netnih.gov. LE 135 strongly represses 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity nih.govmedchemexpress.com. This inhibitory effect has been observed in specific cellular contexts, such as in the presence of RARβ and RXRα nih.govmedchemexpress.com.

Studies in human breast cancer cells, such as ZR-75-1, have shown that LE 135, along with other retinoid antagonists like LE540, inhibited the transcriptional activation induced by all-trans-retinoic acid (ATRA) through RARβ, but not RARα, RARγ, or RXRα nih.govresearchgate.net. Furthermore, co-treatment of LE 135 with ATRA inhibited ATRA-induced apoptosis in these cells, suggesting a role for RARβ in this process and LE 135's ability to interfere with it nih.govresearchgate.net. This demonstrates LE 135's capacity to influence gene expression and cellular outcomes by inhibiting AP-1 activity, particularly in contexts involving retinoid receptor signaling.

Cellular ContextStimulusLE 135 Effect on AP-1 ActivityReferences
In the presence of RARβ and RXRαTPA-inducedStrongly Represses nih.govmedchemexpress.com
ZR-75-1 human breast cancer cellsATRA-induced apoptosisInhibits nih.govresearchgate.net

Summary of LE 135 effects on AP-1 activity in specific contexts.

Biological Consequences and Cellular Responses to Le 135

Role of LE 135 in Nociception and Pain Perception

Studies have demonstrated that LE 135 can induce pain-related behaviors in experimental models through mechanisms involving the activation of specific ion channels. nih.govnih.gov

Induction of Nociceptive Behaviors by LE 135 in Experimental Models

Intraplantar injection of LE 135 has been shown to produce mechanical allodynia and evoke acute nocifensive responses in experimental models. nih.govnih.gov These pain-related behaviors indicate that LE 135 can act as a pain-initiating agent. nih.govnih.gov

Mechanisms Contributing to LE 135-Elicited Thermal Hyperalgesia

LE 135 evokes thermal hyperalgesia primarily through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels. nih.govnih.gov Genetic deletion or pharmacological inhibition of TRPV1 channels significantly reduces LE 135-evoked acute nocifensive responses and thermal hyperalgesia. nih.gov LE 135 interacts with cytosolic amino acid residues, specifically the vanilloid-binding site, which is also required for capsaicin (B1668287) to activate TRPV1 channels. nih.gov

Underlying Pathways of LE 135-Induced Mechanical Allodynia Involving TRP Channels

Mechanical allodynia induced by LE 135 requires the activation of both TRPV1 and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. nih.govnih.gov While genetic deletion of either TRPA1 or TRPV1 alone is not sufficient to completely abolish LE 135-induced mechanical allodynia, likely due to functional redundancy, the combined inhibition or deletion of both channels abolishes this effect. nih.gov LE 135 directly activates TRPA1 channels, and a specific lysine (B10760008) residue (K170R mutation) has been identified as essential for this activation. nih.govnih.gov

Research findings on the involvement of TRP channels in LE 135-induced pain are summarized in the table below:

TRP ChannelRole in LE 135-Induced PainEvidence
TRPV1Thermal Hyperalgesia, Acute Nocifension, Mechanical AllodyniaGenetic deletion, pharmacological inhibition, interaction with vanilloid-binding site
TRPA1Mechanical AllodyniaGenetic deletion, pharmacological inhibition, specific lysine residue required for activation

Influence of LE 135 on Cellular Differentiation and Development

LE 135 has been investigated for its effects on cellular differentiation, particularly in the context of mesenchymal stem cells.

Regulation of Chondrogenesis in Human Bone Marrow Mesenchymal Stem Cells (hMSCs)

Studies on human bone marrow mesenchymal stem cells (hMSCs) have yielded conflicting results regarding the effect of LE 135 on chondrogenesis. Some research suggests that LE 135 alone does not induce chondrogenesis and can inhibit the chondrogenic response stimulated by Transforming Growth Factor-beta (TGF-β). karger.comresearchgate.netnih.gov Conversely, another report indicated that LE 135 promoted human BMSC chondrogenesis in monolayer culture, although cartilaginous matrix deposition was not convincingly demonstrated in that study. karger.comresearchgate.net

In studies using micromass pellet cultures of hMSCs, LE 135 failed to stimulate the deposition of collagen type II and glycosaminoglycans, key markers of chondrogenesis. karger.com Furthermore, when added to TGF-β-treated pellets, LE 135 inhibited cartilaginous matrix deposition and the gene expression of COL2A1. karger.com The effect of LE 135 appears to be dependent on the culture system used (monolayer versus 3D pellet culture). karger.comresearchgate.net

Key findings on the effect of LE 135 on hMSC chondrogenesis are presented below:

Treatment ConditionEffect on Chondrogenesis Markers (Collagen Type II, Glycosaminoglycans)Effect on COL2A1 Gene ExpressionReference
LE 135 alone (pellet culture)No induction, failed to stimulate depositionNot specified in snippet karger.com
LE 135 + TGF-β (pellet culture)Inhibited depositionInhibited karger.com
LE 135 alone (monolayer culture)Reported promotion (conflicting with pellet studies)Not specified in snippet karger.comresearchgate.net
Interaction of LE 135 with TGF-β Signaling Pathways in Chondrogenic Induction

LE 135, as a retinoic acid receptor beta (RARβ) antagonist, has been shown to interact with TGF-β signaling pathways during chondrogenic induction in hMSCs. karger.comresearchgate.netnih.gov While TGF-β is a known inducer of chondrogenesis, LE 135 has been observed to block or inhibit TGF-β-mediated chondrogenic effects. karger.comresearchgate.net This includes the inhibition of cartilaginous matrix deposition and the suppression of COL2A1 gene expression induced by TGF-β. karger.com This suggests that LE 135 interferes with the ability of TGF-β to promote the formation of stable hyaline cartilage matrix. karger.com Some research indicates that this inhibition by LE 135 might affect the osteochondral differentiation pathway at a stage that specifically inhibits chondrogenic gene expression without affecting genes associated with the osteogenic phenotype. researchgate.netnih.gov

Inhibitory Effects of LE 135 on TGF-β-Mediated Chondrogenic Gene Expression

Research indicates that LE 135 can inhibit the chondrogenic response induced by TGF-β in human bone marrow mesenchymal stem cells (hMSCs). nih.govresearchgate.net Studies using pellet culture and mechanically loaded scaffold systems showed that while LE 135 alone did not induce chondrogenesis, it actively inhibited the chondrogenic differentiation driven by exogenous or endogenous TGF-β. nih.govresearchgate.net This suggests that LE 135 interferes with the osteochondral differentiation pathway at a stage where chondrogenic gene expression is being promoted by TGF-β. nih.govresearchgate.net

The mechanism is linked to LE 135's role as a RARβ antagonist. researchgate.net There is evidence suggesting a synergistic interaction between TGF-β and retinoic acid (RA) in chondrogenesis, and inhibition of RARβ by LE 135 may disrupt this synergy, leading to decreased TGF-β protein levels and consequently inhibiting chondrogenic induction. researchgate.net However, it is important to note that some earlier reports presented contradictory findings regarding LE 135's effect on hMSC chondrogenesis, with one study suggesting it promoted chondrogenesis in monolayer culture, in contrast to findings in 3D micromass pellet culture. researchgate.net

Non-Interference of LE 135 with Osteogenic Differentiation Pathways in hMSCs

In contrast to its inhibitory effects on chondrogenesis, studies have shown that LE 135 does not significantly affect the expression of genes typically associated with osteogenesis in hMSCs. nih.govresearchgate.net This observation suggests that LE 135's inhibitory action is specific to the chondrogenic lineage within the osteochondral differentiation pathway and does not impede the progression towards an osteogenic phenotype. nih.govresearchgate.net This distinct effect on different differentiation pathways highlights the selective nature of LE 135's influence on MSC fate. nih.govresearchgate.net

Impact of LE 135 on Myeloid Cell Differentiation, exemplified by HL-60 Leukemia Cells

LE 135 has been shown to impact the differentiation of myeloid leukemia cells, specifically the human HL-60 cell line. tocris.comrndsystems.com HL-60 cells are a widely used model for studying myeloid differentiation due to their ability to differentiate into various mature myeloid cell lineages upon stimulation with different agents, including retinoic acid and vitamin D3. atcc.orgfrontiersin.org LE 135 has been reported to inhibit the differentiation of human HL-60 leukemia cells when this differentiation is induced by Am80, a synthetic retinoid. tocris.comrndsystems.com The concentration of LE 135 required to achieve 50% inhibition (IC50) of Am80-induced HL-60 cell differentiation has been determined. tocris.comrndsystems.com

Summary of Key Data

CompoundTarget ReceptorActivityKi / IC50 Value
LE 135RARβAntagonist0.22 μM (Ki) tocris.comrndsystems.com
LE 135RARαAntagonist1.4 μM (Ki) tocris.comrndsystems.com
LE 135HL-60 differentiation (induced by Am80)Inhibitor150 nM (IC50) tocris.comrndsystems.com

Note: The tables presented here are static representations of data discussed in the text.

Advanced Research Methodologies Applied to Le 135 Studies

In Vitro Experimental Systems for Cellular and Molecular Analysis

In vitro studies using LE 135 have provided valuable insights into its interactions with specific receptors and channels, its influence on cellular differentiation, and its effects on gene expression and biochemical pathways.

Utilization of Heterologous Expression Systems (e.g., HEK293T Cells) for Receptor and Channel Studies

Heterologous expression systems, such as Human Embryonic Kidney 293T (HEK293T) cells, have been instrumental in studying the direct effects of LE 135 on specific receptors and ion channels. These systems allow for the controlled expression of target proteins, facilitating the assessment of compound activity in isolation.

Research has shown that LE 135 can activate transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, when these channels are heterologously expressed in HEK293T cells. nih.govscience.govscience.govscience.govscience.gov This activation by LE 135, a known retinoid acid receptor antagonist, highlights a non-genomic effect independent of its canonical RARβ antagonism. nih.govscience.gov Studies using site-directed mutagenesis in HEK293T cells expressing these channels have helped to identify the structural basis for LE 135-induced activation of TRPV1 and TRPA1. nih.govscience.govscience.govscience.gov

Application of Primary Cell Cultures (e.g., Dorsal Root Ganglia Neurons) in Neurobiological Investigations

Primary cell cultures, including dorsal root ganglia (DRG) neurons, have been utilized to investigate the effects of LE 135 in a more physiologically relevant neuronal context. DRG neurons are crucial for transmitting pain signals, making them relevant for studying the nociceptive effects observed with LE 135. nih.govscience.govscience.govscience.govscience.govscience.gov

Studies on primary DRG neurons have confirmed that LE 135 activates both endogenously expressed TRPV1 and TRPA1 channels in these cells. nih.govscience.govscience.govscience.gov This mirrors the findings from heterologous expression systems and supports the role of these channels in the neuronal response to LE 135. nih.govscience.govscience.govscience.gov

Furthermore, primary motor neuron cultures have been used to study the impact of LE 135 on neuronal survival. Pre-treatment of motor neuron-enriched cultures with LE 135, a RARβ-selective antagonist, significantly increased cell death compared to control treatments, suggesting a role for RARβ activation in promoting motor neuron survival in these in vitro models. nih.govresearchgate.netnih.govcore.ac.uk

Electrophysiological Techniques: Calcium Imaging and Patch-Clamp Recordings for Ionic Current Assessment

Electrophysiological techniques, such as calcium imaging and patch-clamp recordings, are essential for assessing the effects of LE 135 on ionic currents and intracellular calcium levels, providing direct evidence of channel activation.

Calcium imaging studies in both HEK293T cells expressing TRPV1 and TRPA1 and in primary DRG neurons have demonstrated that LE 135 application leads to an increase in intracellular calcium, indicative of channel activation. nih.govscience.govscience.govscience.govscience.govscience.gov

Patch-clamp recordings have provided further detailed information on the ionic currents modulated by LE 135. These studies have confirmed that LE 135 directly activates currents through TRPV1 and TRPA1 channels in both heterologous expression systems and native DRG neurons. nih.govscience.govscience.govscience.govscience.govscience.gov

Molecular Biology Techniques: Gene Expression Profiling (mRNA) and Biochemical Assays (Glycosaminoglycan Analysis)

Molecular biology techniques have been applied to understand how LE 135 influences gene expression and specific biochemical pathways.

Studies have investigated the effect of LE 135 on mRNA expression of various genes. For instance, in retinoblastoma Y79 cells, LE 135 completely abolished the increase in VEGF mRNA induced by light stimulation, suggesting that RARα, which is antagonized by LE 135, plays a role in mediating light-induced VEGF expression. physiology.orgphysiology.org In intestinal epithelial cells, LE 135 was used to confirm that the effects of all-trans-retinoic acid (ATRA) on increasing SLC26A3 (DRA) expression are mediated via RARβ, as LE 135 abrogated the ATRA-mediated increase in DRA promoter activity and mRNA expression. researchgate.netnih.gov

Biochemical assays, such as glycosaminoglycan analysis, have been used to assess the impact of LE 135 on extracellular matrix components, particularly in the context of differentiation studies. In studies investigating the osteochondral differentiation of human bone marrow mesenchymal stem cells (hMSCs), glycosaminoglycan and mRNA expression data indicated that LE 135 itself did not induce chondrogenic responses. researchgate.netnih.gov However, LE 135 inhibited the chondrogenic response induced by TGF-β or mechanical load, while not affecting genes associated with the osteogenic phenotype. researchgate.netnih.gov This suggests that LE 135 influences the osteochondral differentiation pathway by inhibiting chondrogenic gene expression at a specific stage. researchgate.netnih.gov

Here is a summary of some in vitro findings with LE 135:

Cell Type / SystemTarget(s) StudiedMethodologyKey Finding(s)Citation
HEK293T cells (heterologously expressing TRPV1/TRPA1)TRPV1, TRPA1Calcium Imaging, Patch-ClampActivates TRPV1 and TRPA1 channels. nih.govscience.govscience.govscience.gov nih.govscience.govscience.govscience.gov
Primary Dorsal Root Ganglia NeuronsTRPV1, TRPA1Calcium Imaging, Patch-ClampActivates endogenous TRPV1 and TRPA1 channels. nih.govscience.govscience.govscience.govscience.govscience.gov nih.govscience.govscience.govscience.govscience.govscience.gov
Primary Motor Neuron CulturesRARβCell Viability AssayIncreases cell death, suggesting RARβ activation is neuroprotective. nih.govresearchgate.netnih.govcore.ac.uk nih.govresearchgate.netnih.govcore.ac.uk
Retinoblastoma Y79 cellsRARα, VEGF mRNANorthern blot (VEGF mRNA expression)Abolishes light-induced increase in VEGF mRNA. physiology.orgphysiology.org physiology.orgphysiology.org
Intestinal Epithelial Cells (Caco-2)RARβ, SLC26A3 (DRA) mRNAPromoter activity assay, mRNA expression (siRNA)Abrogates ATRA-mediated increase in DRA promoter activity and mRNA, confirming RARβ involvement. researchgate.netnih.gov researchgate.netnih.gov
Human Bone Marrow Mesenchymal Stem Cells (hMSCs)Chondrogenesis, OsteogenesisGlycosaminoglycan analysis, mRNA expressionInhibits TGF-β-induced chondrogenesis; no effect on osteogenic genes. researchgate.netnih.gov researchgate.netnih.gov

In Vivo Approaches for Integrated Biological Evaluation

In addition to in vitro studies, in vivo approaches have been employed to assess the integrated biological effects of LE 135 within a living system, particularly focusing on behavioral outcomes related to pain.

Behavioral Paradigms for Assessing Nociceptive and Pain-Related Responses

Behavioral paradigms in animal models are crucial for understanding the complex effects of compounds on behavior, including the perception and response to painful stimuli (nociception).

Studies using intraplantar injection of LE 135 in animal models have demonstrated that it evokes pain-related behaviors. nih.govscience.govscience.govscience.govscience.govscience.govscience.gov These pain-related responses were shown to involve both TRPV1 and TRPA1 channels, as pharmacological inhibition and genetic deletion of these channels affected the behaviors elicited by LE 135. nih.govscience.govscience.govscience.govscience.gov This indicates that the activation of these TRP channels by LE 135, observed in vitro, translates into nociceptive responses in vivo. nih.govscience.govscience.govscience.govscience.gov

Another in vivo behavioral paradigm where LE 135 has been used is in studies involving learned light aversion, a behavior potentially linked to retinal function and retinoid signaling. google.com In these studies, LE 135 was used as an example of a RAR antagonist. google.com

Here is a summary of some in vivo findings with LE 135:

Animal ModelParadigm(s) UsedKey Finding(s)Citation
RodentsIntraplantar injection (pain behaviors)Evokes pain-related behaviors involving TRPV1 and TRPA1 channels. nih.govscience.govscience.govscience.govscience.govscience.govscience.gov nih.govscience.govscience.govscience.govscience.govscience.govscience.gov
RodentsLearned light aversionUsed as an example of a RAR antagonist in this paradigm. google.com google.com

Genetic Manipulation Strategies: Use of Knockout Models for Channel Involvement

Genetic manipulation, particularly the use of knockout models, has been instrumental in understanding the contribution of specific ion channels to the biological effects of LE 135. Knockout models involve the targeted deletion or inactivation of a specific gene, allowing researchers to study the resulting phenotype and infer the gene's function biologists.comnih.govresearchgate.net.

Studies investigating the effects of LE 135 on pain pathways have utilized knockout mice to determine the necessity of certain TRP channels. Research has shown that LE 135 can activate TRPV1 and TRPA1 channels nih.gov. Genetic deletion studies demonstrated that TRPV1 channels were primarily involved in LE 135-induced nociceptive responses and thermal hyperalgesia. However, both TRPA1 and TRPV1 channels were required for the manifestation of mechanical allodynia in response to LE 135 administration nih.govnih.gov. These findings underscore the utility of knockout models in dissecting the specific roles of individual channels in the complex responses elicited by compounds like LE 135.

Pharmacological Intervention Studies Employing Specific Channel Modulators

Pharmacological intervention studies complement genetic approaches by using specific agonists or antagonists to modulate the activity of target channels or receptors nih.gov. This allows for the assessment of the functional consequences of altering the activity of a particular protein in the presence of LE 135.

Beyond TRP channels, LE 135 is known as a retinoic acid receptor antagonist with selectivity for RARβ over RARα and RARγ tocris.com. Pharmacological studies have characterized its binding affinities for these nuclear receptors.

The binding affinities of LE 135 for different retinoic acid receptors are summarized in the table below:

ReceptorKi (µM)Selectivity
RARα1.4Moderate selectivity over RARα tocris.com
RARβ0.22
RARγHighly selective over RARγ tocris.com
RXRαHighly selective over RXRα tocris.com

These pharmacological studies, utilizing radioligand binding assays, were crucial in establishing LE 135's profile as a selective RARβ antagonist tocris.comlipidmaps.org.

Structural and Computational Methodologies for Molecular Understanding

Structural and computational methodologies provide insights into the molecular interactions between LE 135 and its targets, as well as the conformational dynamics of the receptors involved.

Site-Directed Mutagenesis for Investigating Ligand-Receptor Interactions

Site-directed mutagenesis is a technique used to introduce specific point mutations into a gene, leading to amino acid substitutions in the corresponding protein plos.orgnih.gov. By altering specific residues suspected to be involved in ligand binding or receptor activation, researchers can assess the impact of these changes on the interaction with the ligand acs.orgresearchgate.net.

In studies investigating the activation of TRP channels by LE 135, site-directed mutagenesis has been applied to identify critical residues within these channels that are essential for LE 135's action. For TRPV1 channels, mutations disrupting the capsaicin-binding site attenuated LE 135 activation nih.govnih.gov. Furthermore, a single mutation (K170R) in TRPA1 channels eliminated the activity evoked by LE 135, highlighting the importance of this specific residue for LE 135 binding or activation of TRPA1 nih.gov. These mutagenesis studies provide structural clues about the binding sites of LE 135 on these channels.

Biophysical Techniques for Probing Receptor-Receptor Complex Formation

Biophysical techniques are employed to study the physical interactions between molecules, including the formation of receptor complexes cornell.eduportlandpress.comfrontiersin.org. These methods can provide information about the stoichiometry, stability, and dynamics of receptor homo- or hetero-oligomers portlandpress.comnih.gov.

While the search results did not provide specific details on the application of biophysical techniques explicitly to study LE 135's influence on receptor-receptor complex formation (such as RAR or TRP channel complexes), these techniques are broadly used in receptor research to understand how ligand binding might affect receptor dimerization or higher-order oligomerization portlandpress.commdpi.com. Methods like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Fluorescence Resonance Energy Transfer) are common for detecting protein-protein interactions in living cells and could potentially be applied to study how LE 135 binding to RARs or TRP channels affects their propensity to form complexes with themselves or other proteins frontiersin.orgnih.gov. Surface Plasmon Resonance (SPR) is another biophysical technique used to study ligand-receptor binding kinetics and affinity, which could provide further insights into LE 135 interactions mdpi.com.

Further research utilizing these biophysical approaches could offer valuable information on how LE 135 binding influences the quaternary structure and potential functional interactions of its target receptors and channels.

Translational Perspectives and Emerging Therapeutic Potential of Le 135

Implications for Retinoid-Based Drug Design and Development

The selective antagonistic activity of LE 135 against RARβ provides crucial insights for the design and development of retinoid-based drugs. By targeting specific retinoid receptor subtypes, it may be possible to develop therapeutic agents with improved efficacy and reduced side effects compared to pan-retinoid agonists or antagonists. LE 135's structure and its observed selectivity profile serve as a foundation for the rational design of novel compounds that can modulate RARβ activity. Understanding the molecular interactions between LE 135 and RARβ can inform structure-based drug design approaches, while its biological activity data can contribute to ligand-based drug design models aimed at identifying or optimizing RARβ-selective modulators. acs.orgnih.govmdpi.comkau.edu.saacs.org

Strategies for Mitigating Off-Target Effects in Pharmacological Agents

Research into LE 135 has revealed significant off-target activity, specifically its ability to activate TRPV1 and TRPA1 channels, which are involved in pain signaling. medchemexpress.comnih.govnih.gov This finding underscores a critical consideration in the development of retinoid-based therapeutics: the potential for unintended interactions with non-retinoid targets. The activation of TRPV1 and TRPA1 by LE 135 occurs through non-genomic mechanisms. nih.govnih.gov Identifying such off-target effects during the preclinical phase is essential for developing strategies to mitigate them. While the search results primarily discuss off-target mitigation in the context of gene editing numberanalytics.combiorxiv.orgnih.govdovepress.comcd-genomics.com, the principle of rigorous characterization of compound activity across a broad range of potential targets is directly applicable to retinoid pharmacology. Future drug design efforts informed by the study of LE 135 should aim to engineer compounds that retain desired retinoid receptor selectivity while minimizing activity at off-targets like TRPV1 and TRPA1.

Potential Modulatory Role of LE 135 in Pain Management Strategies

Although LE 135 is shown to produce pain by activating TRPV1 and TRPA1 channels medchemexpress.comnih.govnih.gov, understanding this mechanism provides a basis for exploring the complex interplay between retinoid signaling and pain pathways. LE 135, as a tool compound, can be used to investigate the contribution of RARβ signaling, or its inhibition, to pain perception and modulation, potentially revealing novel targets for analgesic development. Furthermore, the identification of LE 135's off-target activation of TRP channels highlights the importance of considering these channels in the development of any compound targeting retinoid receptors, aiming to avoid pain-inducing side effects. Research in pain management explores various pharmacological and non-pharmacological approaches. health.gov.auresearchgate.netsydney.edu.auucsd.edu

Consideration of LE 135 in Regenerative Medicine and Tissue Engineering Applications

Retinoids are known regulators of cell differentiation and development, processes fundamental to regenerative medicine and tissue engineering. tocris.comrndsystems.comnih.gov LE 135 has been utilized in studies to delineate the specific involvement of RARβ in these processes. For instance, LE 135 was used as a specific inhibitor to investigate the role of retinoid receptors, including RARβ, in the spreading and osteogenic activities of pre-osteoblasts. nih.gov This research demonstrated that inhibiting RARβ with LE 135 nullified the effects of all-trans retinoic acid (ATRA) and histatin-1 (B1576432) on pre-osteoblast spreading, highlighting the receptor's involvement. nih.gov This indicates that selective retinoid receptor modulators like LE 135 can be valuable tools for understanding and potentially guiding cellular behavior in regenerative approaches. Regenerative medicine and tissue engineering aim to restore tissue and organ function using various strategies, including cell-based therapies and tissue fabrication. iospress.nlnih.govdovepress.commdpi.compnas.orgnih.govresearchgate.netduke.edu

Relevance of LE 135 in Investigating Pathways Associated with Cancer Cell Differentiation and Proliferation Control

Retinoid receptors play significant roles in regulating cell growth, differentiation, and apoptosis, and their signaling pathways are often dysregulated in cancer. LE 135 has been shown to inhibit the differentiation of human promyelocytic leukemia HL-60 cells induced by Am80, a synthetic retinoid. tocris.comcaymanchem.commedchemexpress.comrndsystems.com This finding directly demonstrates LE 135's utility as a research tool for investigating the molecular pathways that control cancer cell differentiation. By selectively blocking RARβ, researchers can study the specific contributions of this receptor subtype to the differentiation block observed in certain cancers and explore whether modulating RARβ activity could be a therapeutic strategy to induce differentiation and inhibit proliferation in cancer cells.

Key Data on LE 135 Activity

ActivityValueCell Line / TargetReference
RARβ Ki0.22 μMRARβ tocris.comcaymanchem.commedchemexpress.comrndsystems.com
RARα Ki1.4 μMRARα tocris.comcaymanchem.commedchemexpress.comrndsystems.com
Inhibition of HL-60 differentiation (Am80-induced)150 nM (IC50)Human HL-60 leukemia cells tocris.comcaymanchem.commedchemexpress.comrndsystems.com
TRPV1 Activation EC502.5 μMTRPV1 medchemexpress.com
TRPA1 Activation EC5020 μMTRPA1 medchemexpress.com

Future Directions and Unresolved Questions in Le 135 Research

Identification of Additional Molecular Targets and Signaling Networks Impacted by LE 135

While LE 135 is primarily characterized by its high affinity for RARβ and, to a lesser extent, RARα, a complete understanding of its molecular interactions remains an area of active investigation. The initial characterization of LE 135 demonstrated its selectivity over RARγ and retinoid X receptors (RXRs). However, subsequent research has revealed that LE 135 can exert effects through non-canonical pathways, suggesting the existence of additional molecular targets.

A notable off-target activity of LE 135 is its ability to activate the transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1. This interaction is significant as it can elicit pain-related responses, a crucial consideration for any potential therapeutic application.

More recently, computational studies have suggested that Ribosomal Protein L8 (RPL8) may be a novel target of LE 135. This prediction, derived from machine learning models and molecular docking simulations, opens up a new avenue of inquiry into the compound's mechanism of action, particularly in the context of gut-brain axis disorders where RPL8 has been identified as a key biomarker. Experimental validation of this interaction is a critical next step.

Future research in this area will likely involve a combination of computational screening and experimental validation to create a comprehensive interaction profile for LE 135. Techniques such as affinity chromatography, mass spectrometry, and broad-panel kinase and receptor screening assays will be instrumental in identifying novel binding partners and elucidating the full spectrum of signaling networks modulated by this compound. Understanding these on- and off-target effects is paramount for interpreting experimental results accurately and for the future design of more specific therapeutic agents.

High-Resolution Structural Characterization of LE 135-Receptor and LE 135-Channel Complexes

A significant gap in the current understanding of LE 135's mechanism of action is the absence of high-resolution crystal structures of the compound in complex with its primary targets, RARβ and RARα, as well as its off-target channels, TRPV1 and TRPA1. Such structural data would provide invaluable atomic-level insights into the specific molecular interactions that govern binding affinity, selectivity, and functional antagonism.

The crystallization of nuclear receptor-ligand complexes, however, presents several challenges. These proteins are often flexible and exist in multiple conformational states, which can hinder the formation of well-ordered crystals suitable for X-ray diffraction. The ligand-binding domains (LBDs) of RARs, for instance, undergo conformational changes upon ligand binding, which are crucial for their interaction with co-activator and co-repressor proteins. Capturing these distinct states can be technically demanding.

Despite these difficulties, the crystal structure of the RARβ LBD has been solved, revealing a unique cavity that distinguishes it from the other RAR isotypes and provides a basis for the rational design of RARβ-selective ligands. nih.gov This existing structural information for RARβ can be used for computational modeling to predict the binding mode of LE 135. Such models can generate hypotheses about the key amino acid residues involved in the interaction and guide site-directed mutagenesis studies to validate these predictions.

For the TRP channels, which are large, multi-subunit transmembrane proteins, structural characterization is even more complex. However, recent advances in cryo-electron microscopy (cryo-EM) have revolutionized the field of structural biology, enabling the determination of high-resolution structures of large and flexible protein complexes. Applying cryo-EM to LE 135-TRPV1 and LE 135-TRPA1 complexes would be a major step forward in understanding the molecular basis of its off-target effects.

Ultimately, obtaining these high-resolution structures will be crucial for the structure-based design of next-generation retinoid antagonists with improved selectivity and predictable functional outcomes.

Development of Next-Generation Retinoid Antagonists with Enhanced Specificity and Reduced Off-Target Activity

The development of LE 135 was a significant step in the creation of selective retinoid receptor modulators. However, the field continues to evolve, with a focus on developing next-generation antagonists that offer even greater specificity and a more favorable off-target profile. The off-target activation of TRP channels by LE 135, for example, highlights the need for compounds that can antagonize RARβ without inducing pain-related side effects.

The design of new retinoid antagonists is guided by an increasing understanding of the structural biology of the RARs. The discovery of a unique cavity in the RARβ ligand-binding pocket has provided a structural basis for designing RARβ-selective compounds. nih.gov By exploiting these structural differences between the RAR isotypes, medicinal chemists can synthesize ligands with tailored specificities.

Several other RAR antagonists have been developed and characterized, each with its own unique profile of receptor selectivity and functional activity. For instance, compounds like LE540 and LE550 were developed alongside LE 135 and exhibit different activity profiles. More recently, highly potent and selective pan-RAR antagonists, such as AGN194310, have been synthesized and have shown significant growth-inhibitory effects in prostate cancer cells. birmingham.ac.uknih.gov

Furthermore, the development of RARα-selective antagonists, such as YCT-529 for male contraception, underscores the therapeutic potential of targeting specific RAR isotypes with high precision. This drive for selectivity is a key trend in the development of next-generation retinoid modulators.

Future strategies for developing improved retinoid antagonists will likely involve a combination of structure-based drug design, computational modeling, and high-throughput screening. The goal is to create a diverse library of compounds with a range of selectivities for the different RAR isotypes, allowing for a more nuanced modulation of retinoid signaling pathways in various diseases. Reducing off-target activities will be a primary focus to enhance the therapeutic window and minimize unwanted side effects.

Long-Term Physiological Consequences of LE 135 Administration and Receptor Modulation

Understanding the long-term physiological consequences of administering LE 135 and modulating RARβ activity is crucial for evaluating its potential as a therapeutic agent. While short-term studies have provided valuable insights into the role of RARβ in processes like apoptosis and cell differentiation, the effects of chronic exposure to a RARβ antagonist are less well understood.

Studies involving the chronic administration of other RARβ antagonists, such as CD2665, have provided some initial clues. In a mouse model of chronic ethanol (B145695) consumption, long-term treatment with CD2665 reversed a working memory deficit and suppressed the overexpression of brain RARβ. This suggests that modulating RARβ activity over extended periods can have significant effects on cognitive function.

Furthermore, research into the fundamental roles of RARβ in different tissues points to potential long-term consequences of its inhibition. For example, studies have shown that RARβ is important for pancreatic β-cell function, and its reduced expression is associated with impaired insulin (B600854) secretion. nih.govresearchgate.net Chronic antagonism of RARβ could therefore potentially impact glucose homeostasis.

In the context of neurodegenerative diseases, the role of RARβ is also being explored. In a mouse model of Huntington's disease, compromised RARβ signaling was found to accelerate the onset of motor and molecular abnormalities. researchgate.net This raises the question of whether long-term administration of a RARβ antagonist could have unintended consequences in individuals with a predisposition to certain neurological conditions.

Future research should focus on long-term in vivo studies in animal models to systematically evaluate the physiological effects of chronic LE 135 administration on various organ systems, including the endocrine, nervous, and cardiovascular systems. These studies will be essential for identifying potential safety concerns and for determining the therapeutic contexts in which long-term RARβ modulation is a viable strategy.

Q & A

Q. Table 1: Essential Metrics for LE 35 Research Publications

ParameterReporting StandardExampleEvidence Source
PurityHPLC chromatograms with retention times≥98% purity, Rt = 4.2 min
Statistical Significancep-values + effect sizep < 0.01, Cohen’s d = 1.2
Experimental ReplicatesMinimum n per groupn = 3 biological replicates

Key Recommendations for Researchers

  • Avoid Overinterpretation : Distinguish between correlation and causation in mechanistic studies. For example, LE 135’s inhibitory effects may arise from off-target interactions; use siRNA knockdowns to confirm specificity .
  • Leverage Open Data Repositories : Upload raw datasets to platforms like Zenodo or Figshare to facilitate secondary analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.